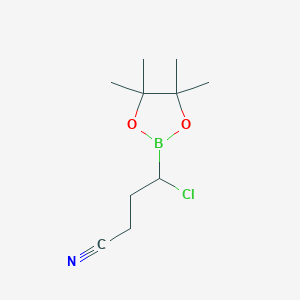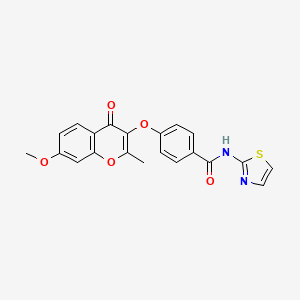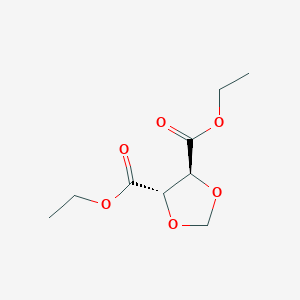
Diethylester der 1,3-Dioxolan-4,5-dicarbonsäure, (4S,5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate is an organic compound with the molecular formula C9H14O6 It is a diester derivative of dioxolane, a five-membered ring containing two oxygen atoms
Wissenschaftliche Forschungsanwendungen
Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate has several applications in scientific research:
Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions and as a probe for studying enzyme stereoselectivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs and intermediates.
Industry: Utilized in the production of specialty chemicals and as a component in the synthesis of polymers and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4,5-dicarboxylic acid, diethyl ester, (4S,5S)- typically involves the reaction of diethyl tartrate with an aldehyde or ketone in the presence of an acid catalyst. One common method is the acetalization of diethyl tartrate with acetaldehyde under acidic conditions to form the dioxolane ring . The reaction is carried out in an anhydrous solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of 1,3-Dioxolane-4,5-dicarboxylic acid, diethyl ester, (4S,5S)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and catalysts is crucial to achieve high yields and selectivity. The final product is typically obtained through distillation and crystallization to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester groups can yield the corresponding diol, diethyl (4S,5S)-1,3-dioxolane-4,5-diol, using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylic acid.
Reduction: Diethyl (4S,5S)-1,3-dioxolane-4,5-diol.
Substitution: Various substituted esters depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane-4,5-dicarboxylic acid, diethyl ester, (4S,5S)- involves its interaction with molecular targets through its chiral centers. The compound can act as a chiral ligand, binding to enzymes or receptors in a stereoselective manner. This interaction can influence the activity of the enzyme or receptor, leading to specific biological effects. The dioxolane ring provides a rigid framework that helps in maintaining the stereochemistry of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (4R,5R)-1,3-dioxolane-4,5-dicarboxylate: The enantiomer of the compound, with opposite stereochemistry at positions 4 and 5.
Diethyl (4S,5S)-1,3-dioxane-4,5-dicarboxylate: A similar compound with a six-membered ring instead of a five-membered dioxolane ring.
Diethyl (4S,5S)-1,3-dioxolane-4,5-dihydroxybutanoate: A derivative with hydroxyl groups instead of ester groups at positions 4 and 5.
Uniqueness
Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific stereochemistry and the presence of the dioxolane ring. This combination provides a rigid and chiral framework that is valuable in asymmetric synthesis and as a chiral ligand. The compound’s ability to undergo various chemical reactions while maintaining its stereochemistry makes it a versatile building block in organic synthesis.
Eigenschaften
IUPAC Name |
diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-3-12-8(10)6-7(15-5-14-6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIKNIATGSJSLF-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OCO1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](OCO1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
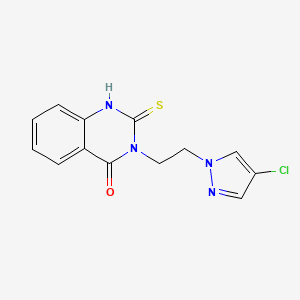
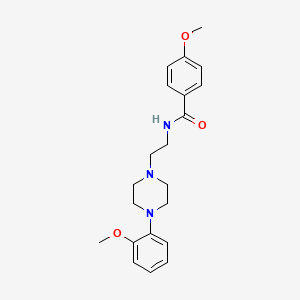
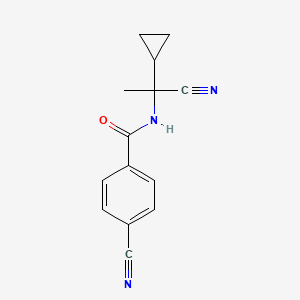
![4-Cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2462403.png)
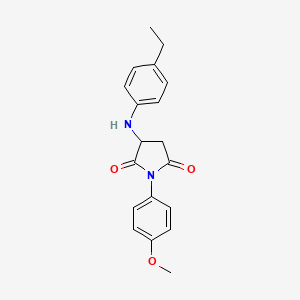
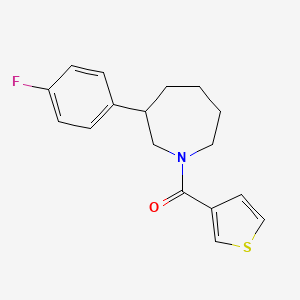
![N-(3-methoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2462408.png)
![4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B2462409.png)
![6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B2462410.png)
![ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2462411.png)
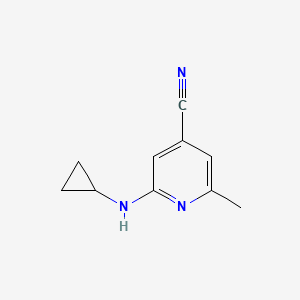
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2462413.png)
